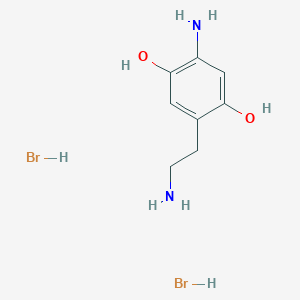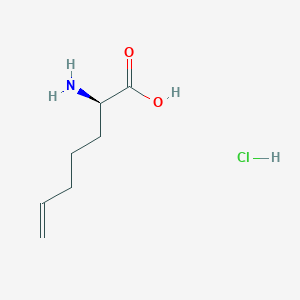![molecular formula C9H12BrNO3S B6619160 Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate CAS No. 92503-35-0](/img/structure/B6619160.png)
Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate (EBOTA) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents, such as acetone and methanol. EBOTA has a molecular weight of 310.26 g/mol and a melting point of 110-112°C. It is a relatively safe compound and has been used in a variety of scientific studies due to its high solubility, low toxicity, and low cost.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is not fully understood. However, it is believed that the bromoethyl group of Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can act as a nucleophile, attacking the electrophilic carbon of the substrate. The thiazole ring of Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can also act as an electron-withdrawing group, increasing the electrophilicity of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate are not well understood. However, it has been shown to have some antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as some antifungal activity. It has also been shown to have some anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of using Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate in laboratory experiments is its low cost and high solubility in organic solvents. It is also relatively non-toxic and can be easily synthesized. However, it is important to note that Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a relatively unstable compound and can degrade over time.
Future Directions
There are many potential future directions for research on Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate. These include further studies on its antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. Additionally, further research could be done to better understand its mechanism of action and to develop new methods for its synthesis. Other potential areas of research include the development of new compounds based on Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate and the study of its potential applications in medicine and other fields.
Synthesis Methods
Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can be synthesized using a two-step process. The first step involves the reaction of ethyl chloroacetate with sodium bromoacetate in aqueous solution to form ethyl 2-bromoacetate. The second step involves the reaction of ethyl 2-bromoacetate with thiourea in anhydrous ethanol to form Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate.
Scientific Research Applications
Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate has been used in a variety of scientific studies due to its high solubility, low toxicity, and low cost. It has been used as a reagent in the synthesis of a variety of compounds, such as thiazolidinones, thiadiazoles, and thiadiazolines. It has also been used as a catalyst in the synthesis of 1,2,3,4-tetrahydro-2-oxo-3-thiazolecarboxylic acid esters, and as a ligand in the synthesis of transition metal complexes.
properties
CAS RN |
92503-35-0 |
|---|---|
Molecular Formula |
C9H12BrNO3S |
Molecular Weight |
294.17 g/mol |
IUPAC Name |
ethyl (2E)-2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C9H12BrNO3S/c1-2-14-9(13)5-8-11(4-3-10)7(12)6-15-8/h5H,2-4,6H2,1H3/b8-5+ |
InChI Key |
XTXPYSSPMHXYKG-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)CS1)CCBr |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)
![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)
![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)
![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)
![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)


![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)